molecular formula C18H29ClN4O2 B2842056 Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1185114-14-0

Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2842056
CAS No.: 1185114-14-0
M. Wt: 368.91
InChI Key: ISRBLROADNRMOJ-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyclohexyl group, a piperazine ring, and a pyridazine moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.

    Cyclohexyl Group Addition: The cyclohexyl group is often added via a Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with the piperazine-pyridazine intermediate in the presence of a Lewis acid catalyst.

    Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential drug candidate due to its complex structure, which allows for interactions with various biological targets.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, making it a candidate for neurological research.

    Chemical Biology: It serves as a tool compound for studying the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridazine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
  • Cyclohexyl(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Uniqueness

Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is unique due to the presence of the propoxy group on the pyridazine ring, which can influence its lipophilicity and ability to cross biological membranes. This structural feature may enhance its bioavailability and interaction with specific biological targets compared to its methoxy and ethoxy analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

cyclohexyl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2.ClH/c1-2-14-24-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)15-6-4-3-5-7-15;/h8-9,15H,2-7,10-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRBLROADNRMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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